6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid (C₉H₇BrN₂O₂) is a halogenated imidazopyridine derivative characterized by a bromine atom at position 6 and a methyl group at position 8 on the heterocyclic core. This compound serves as a critical intermediate in medicinal chemistry for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents . Its structural features, such as the carboxylic acid moiety and halogen substitution, enhance its utility in coupling reactions (e.g., amide bond formation) for drug discovery .
Properties
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFIWTWLWKGLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization and subsequent oxidation . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow systems and microreactor technologies . These methods allow for better control over reaction parameters and can lead to more efficient and sustainable production processes.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines, while oxidation can produce N-oxides .
Scientific Research Applications
Medicinal Chemistry
Lead Compound for Drug Development
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid serves as a scaffold for the development of new pharmaceuticals, particularly targeting infectious diseases such as tuberculosis and multidrug-resistant strains of Mycobacterium tuberculosis. Research indicates that derivatives of this compound exhibit significant activity against these pathogens, with some showing minimum inhibitory concentrations (MIC) as low as 0.03 μM against Mtb H37Rv strains .
Mechanism of Action
The specific mechanism of action remains under investigation; however, preliminary studies suggest that the compound may interact with enzymes involved in cellular signaling pathways and inhibit viral replication processes. For instance, it has shown potential in inhibiting hepatitis B virus DNA replication by disrupting replication processes .
Biological Studies
Antimicrobial Activity
This compound has demonstrated promising results in antimicrobial assays against various bacteria and fungi. The biological activity is attributed to its ability to form hydrogen bonds with target proteins, influencing their function .
Anti-inflammatory Effects
Research has indicated that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Material Science
The unique structural properties of this compound are being explored for applications in material science. Its ability to undergo various chemical reactions allows for modifications that could enhance its efficacy and functionality in different materials .
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against a range of bacteria and fungi |
| Anti-inflammatory | Modulates inflammatory pathways |
| Antiviral | Inhibits hepatitis B virus DNA replication |
Case Studies
Study on Antituberculosis Activity
A study conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine analogues as potent inhibitors of Mycobacterium tuberculosis using high-throughput screening methods. Compounds derived from this compound showed promising MIC values and were further evaluated for their pharmacokinetic profiles in vivo .
Investigation into Antimicrobial Properties
In antimicrobial assays performed by Moraski et al., derivatives of this compound exhibited significant activity against both replicating and non-replicating strains of bacteria. The study emphasized the potential for developing new antimicrobial agents based on this compound's structure .
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The biological and chemical properties of imidazopyridine derivatives are highly dependent on substituent type and position. Key analogs and their properties are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
*Yield data for 6-Bromo-8-methyl derivative is inferred from its methyl ester precursor synthesis .
Key Observations :
- Halogen Effects: Bromine at position 6 (as in the target compound) enhances electrophilicity, facilitating nucleophilic substitution reactions.
- Methyl vs. Fluoro Substitution : The methyl group at position 8 in the target compound provides steric bulk, which may influence binding pocket interactions in biological targets. In contrast, fluorine at position 8 (e.g., 8-Fluoro-6-bromo analog) introduces electronegativity, altering electronic distribution and hydrogen-bonding capacity .
Commercial Availability and Challenges
- Discontinuation : The target compound is listed as discontinued by suppliers like CymitQuimica, likely due to synthesis challenges or niche demand .
- Precursor Availability : Methyl ester derivatives (e.g., methyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, CAS 1121058-31-8) remain available, suggesting ongoing interest in its synthetic utility .
Biological Activity
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a bromine atom at the 6-position and a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring. Its molecular formula is C9H7BrN2O2, with a molecular weight of approximately 255.07 g/mol. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
Antiviral Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant inhibition against various pathogens, particularly the hepatitis B virus (HBV). Specific studies have demonstrated that this compound and its derivatives can inhibit HBV DNA replication effectively. The mechanism involves binding to viral DNA, thereby disrupting replication processes .
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. It demonstrates activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values for various pathogens suggest that it possesses significant antibacterial and antifungal properties .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property suggests its utility in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to form hydrogen bonds with target proteins, influencing their function and activity. However, detailed studies elucidating the exact biochemical pathways are still limited .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | C9H6BrClN2O | Contains chlorine instead of bromine |
| 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | C9H8N2O2 | Lacks halogen substitution |
| 4-Bromo-3-methylimidazo[1,2-a]pyridine-5-carboxylic acid | C9H7BrN2O2 | Different position of bromine and carboxyl group |
Uniqueness : The combination of a bromine atom at the 6-position and a methyl group at the 8-position contributes to its distinctive biological activity and therapeutic potential .
Study on Antiviral Activity
A study published in Journal of Medicinal Chemistry reported that specific derivatives of imidazo[1,2-a]pyridine exhibited potent antiviral activity against HBV. The research showed that these compounds could reduce viral load significantly in infected cell lines .
Study on Antimicrobial Efficacy
In another investigation published in Antimicrobial Agents and Chemotherapy , researchers evaluated the antimicrobial properties of various imidazo[1,2-a]pyridine derivatives. The study found that this compound had an MIC lower than many standard antibiotics against resistant bacterial strains .
Q & A
Q. What are the optimal synthetic routes for 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves sequential bromination and carboxylation of the imidazo[1,2-a]pyridine scaffold. A common approach includes:
Bromination : Use N-bromosuccinimide (NBS) or Br₂ in polar aprotic solvents (e.g., DMF) to introduce bromine at the 6-position .
Carboxylation : Introduce the carboxylic acid group via carbon dioxide insertion under palladium-catalyzed conditions or via hydrolysis of a nitrile intermediate .
- Key Reagents/Conditions :
| Step | Reagents | Solvent | Catalyst | Yield |
|---|---|---|---|---|
| Bromination | NBS, DMF | DMF | None | 60–75% |
| Carboxylation | CO₂, Pd(OAc)₂ | THF | Pd-based | 50–65% |
Q. How can purity and structural integrity be validated during synthesis?
- Methodological Answer :
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) .
- Characterization :
- NMR : H and C NMR to confirm substitution patterns (e.g., bromine at C6, methyl at C8) .
- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .
- HRMS : Exact mass confirmation (theoretical MW: 241.04 g/mol) .
Q. What are the key reactivity patterns of this compound?
- Methodological Answer :
- Nucleophilic Substitution : Bromine at C6 is susceptible to substitution with amines, thiols, or azides under Pd catalysis .
- Decarboxylation : The carboxylic acid group can be removed under acidic (H₂SO₄) or thermal conditions (>200°C) to yield 6-bromo-8-methylimidazo[1,2-a]pyridine .
Advanced Research Questions
Q. How does the bromine substituent influence biological activity in target binding studies?
- Methodological Answer :
- Mechanistic Insight : Bromine’s electronegativity and steric bulk enhance hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites).
- Experimental Design :
Docking Studies : Compare binding scores of brominated vs. non-brominated analogs using AutoDock Vina .
SAR Analysis : Synthesize halogen-swapped analogs (Cl, I) and measure IC₅₀ against targets like CDK2 .
- Data Example :
| Compound | CDK2 IC₅₀ (µM) |
|---|---|
| 6-Bromo | 0.12 |
| 6-Chloro | 0.45 |
| 6-Iodo | 0.09 |
Q. How to resolve contradictions in reported synthetic yields?
- Methodological Answer :
- Root Cause Analysis : Variability arises from reaction scale, solvent purity, or catalyst loading.
- Optimization Strategy :
DoE (Design of Experiments) : Vary temperature (60–100°C), catalyst (0.5–5 mol%), and solvent (DMF vs. THF) .
In Situ Monitoring : Use HPLC to track intermediate formation and adjust conditions dynamically .
Q. What strategies enhance the compound’s solubility for in vitro assays?
- Methodological Answer :
- Salt Formation : Prepare sodium or ammonium salts via neutralization with NaOH/NH₄OH .
- Co-Solvents : Use DMSO (≤10% v/v) or PEG-400 to maintain solubility in aqueous buffers without denaturing proteins .
Q. How to investigate its mechanism of action in anti-inflammatory pathways?
- Methodological Answer :
- Target Identification :
Pull-Down Assays : Use biotinylated analogs to capture binding proteins from macrophage lysates .
qPCR/ELISA : Measure TNF-α/IL-6 suppression in LPS-stimulated RAW264.7 cells .
- Key Finding : 50 µM reduces IL-6 by 70% vs. control, suggesting COX-2 or NF-κB pathway modulation .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for structural analogs?
- Methodological Answer :
- Source Analysis : Differences stem from assay conditions (e.g., serum concentration, cell passage number).
- Resolution :
Standardized Protocols : Follow NIH guidelines for cell viability (MTT) and cytokine assays .
Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to identify consensus trends .
Safety and Compliance
Q. What are the best practices for handling and storage?
- Methodological Answer :
- Storage : -20°C in amber vials under argon to prevent decarboxylation .
- Safety : Use nitrile gloves, fume hoods, and neutralization protocols for waste disposal (pH 7 before discarding) .
Structural and Functional Analogues
Q. How does methyl substitution at C8 affect pharmacophore properties?
- Methodological Answer :
- Impact : The methyl group increases lipophilicity (clogP +0.5) and stabilizes π-π stacking in hydrophobic pockets.
- Validation : Compare logP values (experimental vs. computed) and docking scores with/without methyl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
